18:1 Dimethyl PE

Beschreibung

See also: PE-NMe2(18:1(9Z)/18:1(9Z)) (preferred).

Eigenschaften

CAS-Nummer |

96687-22-8 |

|---|---|

Molekularformel |

C43H82NO8P |

Molekulargewicht |

772.1 g/mol |

IUPAC-Name |

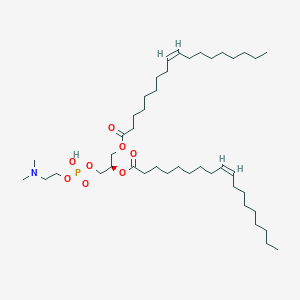

[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(dimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C43H82NO8P/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42(45)49-39-41(40-51-53(47,48)50-38-37-44(3)4)52-43(46)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,41H,5-18,23-40H2,1-4H3,(H,47,48)/b21-19-,22-20-/t41-/m1/s1 |

InChI-Schlüssel |

XHPZRQBHFOVLEJ-UNUIOPIBSA-N |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 18:1 Dimethyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

18:1 Dimethyl PE, chemically known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl, is a phospholipid of significant interest in various fields of life sciences, particularly in drug delivery and membrane biophysics. As an intermediate in the biosynthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (B1630911) (PE), it plays a role in fundamental cellular processes. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, biological significance, and applications in research and drug development.

Physicochemical Properties

This compound is a glycerophospholipid characterized by a glycerol (B35011) backbone, two oleic acid (18:1) chains attached at the sn-1 and sn-2 positions, and a phosphoethanolamine headgroup with two methyl groups attached to the amine. This amphipathic structure dictates its behavior in aqueous environments, leading to the formation of lipid bilayers.

| Property | Value | Source |

| Full Chemical Name | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl | [1] |

| Synonyms | PDME, 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phospho-N,N-dimethylethanolamine | [1] |

| Chemical Formula | C43H82NO8P | |

| Molecular Weight | 772.09 g/mol | |

| CAS Number | 96687-22-8 | |

| Form | Powder or liquid in chloroform (B151607) | [2] |

| Purity | >99% (TLC) | |

| Storage Temperature | -20°C | |

| Solubility | Soluble in chloroform and other organic solvents. Forms liposomes in aqueous solutions. | [2] |

Biological Significance: The Phosphatidylethanolamine N-Methyltransferase (PEMT) Pathway

This compound is a key intermediate in the phosphatidylethanolamine N-methyltransferase (PEMT) pathway, which is responsible for the de novo synthesis of phosphatidylcholine (PC) in the liver.[3] This pathway involves the sequential methylation of phosphatidylethanolamine (PE), with S-adenosyl-L-methionine (SAM) serving as the methyl donor.[4] The enzyme PEMT, located in the endoplasmic reticulum and mitochondria-associated membranes, catalyzes all three methylation steps.[3]

The conversion of PE to PC is crucial for maintaining the structural integrity of cell membranes, as PC is a major component of the outer leaflet of the plasma membrane.[5] The PC/PE ratio is critical for membrane fluidity and function. Dysregulation of the PEMT pathway has been linked to various pathological conditions, including nonalcoholic fatty liver disease (NAFLD).[6]

Below is a diagram illustrating the PEMT signaling pathway:

Role in Drug Development and Research Applications

The amphipathic nature of this compound makes it a valuable component in the formulation of lipid-based drug delivery systems, particularly liposomes and lipid nanoparticles (LNPs).[7] These nanocarriers can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and enabling targeted delivery to specific cells or tissues.

This compound is often used as a "helper lipid" in combination with cationic lipids, such as DOTAP, to form stable and efficient transfection reagents for gene delivery. While not possessing a net positive charge itself, its presence can influence the overall structure and properties of the lipid bilayer, potentially enhancing the efficiency of nucleic acid delivery. The use of helper lipids like PE derivatives is a common strategy to improve the stability and fusogenic properties of liposomes.[7]

Experimental Protocols

Liposome Preparation using this compound (Adapted from DOPE protocols)

This protocol describes a general method for preparing unilamellar liposomes using the thin-film hydration and extrusion method. This can be adapted for incorporating this compound, often in combination with other lipids like DOTAP for gene delivery applications.

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl (this compound)

-

1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) (or other desired lipids)

-

Chloroform

-

Hydration buffer (e.g., sterile PBS or HEPES-buffered saline)

-

Round-bottom flask

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Water bath sonicator

Methodology:

-

Lipid Film Formation:

-

Dissolve the desired amounts of this compound and other lipids (e.g., in a specific molar ratio with DOTAP) in chloroform in a round-bottom flask.

-

Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

-

Further dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the lipid mixture.

-

-

Sonication:

-

To aid in the formation of multilamellar vesicles (MLVs), the lipid suspension can be briefly sonicated in a bath sonicator.

-

-

Extrusion:

-

To produce unilamellar vesicles of a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a lipid extruder. This process is typically repeated an odd number of times (e.g., 11-21 times) to ensure a homogenous size distribution.

-

-

Characterization:

-

The size distribution and zeta potential of the resulting liposomes can be determined using dynamic light scattering (DLS).

-

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphatidylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 4. atlasofscience.org [atlasofscience.org]

- 5. mybiosource.com [mybiosource.com]

- 6. DNA TO DAILY HEALTH: HOW TO TEST FOR MTHFR, COMT, PEMT, AND OTHER SNPs [florynhealth.net]

- 7. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 18:1 Dimethyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

18:1 Dimethyl PE, scientifically known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl, is a phospholipid of significant interest in various fields of life sciences research. As a member of the dimethylphosphatidylethanolamine class of lipids, it serves as a crucial intermediate in the biosynthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (B1630911) (PE).[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological relevance of this compound, along with detailed experimental protocols for its analysis.

Chemical Structure and Properties

This compound is a glycerophospholipid characterized by a glycerol (B35011) backbone esterified with two oleic acid (18:1) chains at the sn-1 and sn-2 positions. The phosphate (B84403) group at the sn-3 position is further linked to a N,N-dimethylethanolamine head group. The presence of the two methyl groups on the ethanolamine (B43304) moiety distinguishes it from its precursor, 18:1 PE, and its monomethylated intermediate.

Synonyms: 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine-N,N-dimethyl, Phosphatidyldimethylethanolamine, PDME.[2][3]

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C43H82NO8P | [2][3] |

| Molecular Weight | 772.09 g/mol | [2][3] |

| Physical State | Available as a powder or in chloroform (B151607) solution | [2][3] |

| Purity | >99% (TLC) | [2][3] |

| Storage Temperature | -20°C | [2][3] |

| CAS Number | 96687-22-8 | [2][3] |

Biological Significance and Signaling Pathway

This compound is a key intermediate in the phosphatidylethanolamine N-methyltransferase (PEMT) pathway, which is one of the two major pathways for phosphatidylcholine (PC) biosynthesis in the liver.[2] This pathway involves the sequential methylation of phosphatidylethanolamine (PE), with S-adenosyl methionine (SAM) serving as the methyl donor. The enzyme phosphatidylethanolamine N-methyltransferase catalyzes these three consecutive methylation steps.

The conversion of PE to PC is crucial for various physiological processes, including membrane structure and fluidity, lipoprotein secretion, and bile composition. Dysregulation of the PEMT pathway has been linked to various metabolic diseases.

Below is a diagram illustrating the PEMT signaling pathway for the biosynthesis of Phosphatidylcholine.

Experimental Protocols

Chemical Synthesis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl

While this compound is commercially available, a general synthetic approach involves the N,N-dimethylation of the corresponding phosphatidylethanolamine (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine). A common method for the methylation of amines is the Eschweiler-Clarke reaction, which involves treatment with formaldehyde (B43269) and formic acid. However, for phospholipids, a milder approach using a methylating agent like methyl iodide is often preferred to avoid side reactions.

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (18:1 PE)

-

Methyl iodide (CH₃I)

-

A hindered, non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane or Chloroform)

-

Inert atmosphere (Nitrogen or Argon)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Chloroform/Methanol (B129727)/Water mixtures)

Procedure:

-

Dissolution: Dissolve 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Addition of Base: Add an excess of the hindered base (e.g., 3-4 equivalents of DIPEA) to the solution.

-

Methylation: Slowly add an excess of methyl iodide (at least 2 equivalents) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol:water 65:25:4 v/v/v). The product, this compound, should have a higher Rf value than the starting material.

-

Workup: Once the reaction is complete, quench the reaction by adding a small amount of water. Evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in chloroform to elute the desired product.

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow for Lipid Extraction and Analysis of this compound from Biological Samples

The following diagram outlines a typical workflow for the extraction and analysis of this compound from a biological sample, such as cultured cells or tissue homogenates, using Liquid Chromatography-Mass Spectrometry (LC-MS).

Detailed Protocol for Lipid Extraction and LC-MS/MS Analysis:

1. Lipid Extraction (Modified Bligh-Dyer Method):

-

Homogenization: Homogenize the cell pellet or tissue sample in a suitable buffer.

-

Single-Phase Mixture: To the homogenate, add a mixture of chloroform and methanol in a 1:2 (v/v) ratio to create a single-phase solution.

-

Vortex and Incubate: Vortex the mixture thoroughly and incubate on ice to ensure complete extraction of lipids.

-

Phase Separation: Induce phase separation by adding chloroform and water to achieve a final chloroform:methanol:water ratio of 1:1:0.9 (v/v/v).

-

Centrifugation: Centrifuge the sample to separate the aqueous (upper) and organic (lower) phases.

-

Collection: Carefully collect the lower organic phase containing the lipids.

-

Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen gas and reconstitute the lipid extract in a solvent compatible with the LC-MS system (e.g., methanol or isopropanol).

2. LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the reconstituted lipid extract onto a reversed-phase liquid chromatography (LC) column (e.g., C18). Use a gradient elution with solvents such as water with formic acid and acetonitrile/isopropanol to separate the different lipid species.

-

Mass Spectrometric Detection: Analyze the eluent from the LC column using an electrospray ionization (ESI) mass spectrometer operating in positive ion mode.

-

Identification and Quantification: Identify this compound based on its accurate mass-to-charge ratio (m/z) and its characteristic fragmentation pattern in tandem mass spectrometry (MS/MS) experiments. A neutral loss of the dimethylaminoethyl phosphate headgroup is a characteristic fragmentation. Quantification can be achieved by comparing the peak area of the analyte to that of a suitable internal standard.

Conclusion

This compound is a phospholipid with a well-defined chemical structure and important biological functions, primarily as an intermediate in the biosynthesis of phosphatidylcholine. This technical guide provides essential information for researchers working with this lipid, including its physicochemical properties, its role in the PEMT signaling pathway, and detailed protocols for its synthesis and analysis. The provided diagrams and structured data are intended to facilitate a deeper understanding and practical application of this knowledge in a research setting.

References

An In-depth Technical Guide to the Synthesis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl (18:1 Dimethyl PE)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis pathways for 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl (18:1 Dimethyl PE), a significant intermediate in phospholipid metabolism. The document details both enzymatic and chemical synthesis approaches, including experimental protocols, quantitative data, and purification methods. Furthermore, it explores the role of N,N-dimethyl-phosphatidylethanolamine in cellular signaling and provides visual representations of the synthesis workflows.

Introduction to this compound

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl, hereafter referred to as this compound, is a glycerophospholipid characterized by an oleic acid (18:1) chain at both the sn-1 and sn-2 positions of the glycerol (B35011) backbone and a N,N-dimethylated ethanolamine (B43304) headgroup. In biological systems, it serves as a key intermediate in the de novo synthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (B1630911) (PE).[1][2] This conversion is particularly crucial in the liver, especially under conditions of dietary choline (B1196258) deficiency.[1] The study of this compound and its synthesis is vital for understanding lipid metabolism, membrane dynamics, and cellular signaling processes.

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound is primarily achieved through the catalytic activity of phosphatidylethanolamine N-methyltransferase (PEMT). This enzyme facilitates the sequential transfer of methyl groups from S-adenosyl-L-methionine (SAM) to the primary amine of phosphatidylethanolamine (PE).[1][3] The reaction proceeds through a monomethylated intermediate (Monomethyl PE) to the dimethylated form (Dimethyl PE), and finally to phosphatidylcholine (PC).

Experimental Protocol: In Vitro PEMT-catalyzed Synthesis

This protocol is adapted from an in vitro assay designed to measure PEMT activity and can be optimized for the production of this compound.

Materials:

-

Recombinant Phosphatidylethanolamine N-methyltransferase (PEMT)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (18:1 PE)

-

S-adenosyl-L-methionine (SAM)

-

Tris-HCl buffer

-

Sodium chloride (NaCl)

-

Glycerol

-

Dodecyl-β-D-maltoside (DDM)

-

Deuterated methyl iodide (for quantitative analysis)

-

Organic solvents (e.g., chloroform (B151607), methanol)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 200 µL reaction mixture containing:

-

30 mM Tris-HCl (pH 8.0)

-

150 mM NaCl

-

10% (v/v) glycerol

-

4 mM SAM

-

0.05% DDM

-

1 mM 18:1 PE substrate

-

-

Substrate Solubilization: Briefly sonicate the reaction mixture to ensure proper solubilization of the lipid substrate.

-

Pre-incubation: Pre-incubate the reaction mixture at 30°C for 2 minutes.

-

Enzyme Addition: Initiate the reaction by adding 1 µM of purified PEMT to the mixture.

-

Incubation: Incubate the reaction at 30°C. The reaction time can be varied to optimize the yield of the dimethylated intermediate. Time points such as 15, 30, 45, and 60 minutes should be tested.[1]

-

Reaction Termination: Terminate the reaction by performing a lipid extraction using the Folch method (chloroform:methanol (B129727), 2:1 v/v).

Purification and Quantitative Analysis

The resulting lipid extract will contain a mixture of the starting material (18:1 PE), the intermediates (18:1 Monomethyl PE and this compound), and the final product (18:1 PC).

Purification:

Purification of this compound from the reaction mixture can be achieved using high-performance liquid chromatography (HPLC) with a silica (B1680970) column. A stepwise gradient of chloroform and methanol can be employed to separate the different phospholipid species.

Quantitative Analysis:

A "mass-tag" strategy using deuterated methyl iodide can be employed for accurate quantification.[2] This involves methylating the remaining PE, Monomethyl PE, and Dimethyl PE with deuterated methyl iodide to generate PC molecules with 9, 6, and 3 deuterium (B1214612) atoms, respectively. These can then be identified and quantified using multidimensional mass spectrometry-based shotgun lipidomics.[2]

| Analyte | Deuterated Methyl Groups | Mass Offset (Da) |

| 18:1 PE | 3 x CD₃ | +9 |

| 18:1 Monomethyl PE | 2 x CD₃ | +6 |

| This compound | 1 x CD₃ | +3 |

Table 1: Mass offsets for quantitative analysis of methylated PE species using deuterated methyl iodide.

An alternative method for quantification is through liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode. This allows for the distinct resolution of each lipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns.[1]

| Lipid Species | Approximate Yield (after 1 hour) |

| 18:1 PC | ~70% of initial 18:1 PE |

| This compound | Trace amounts |

| 18:1 Monomethyl PE | Trace amounts |

Table 2: Approximate yields of methylated products from an in vitro PEMT assay after 1 hour. Note that these yields are for the final product, PC. To optimize for this compound, shorter reaction times and different enzyme concentrations should be explored.[1]

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that offers greater control over the final product and is suitable for larger-scale production. The general strategy involves the protection of the ethanolamine headgroup, acylation of the glycerol backbone with oleic acid, and subsequent deprotection and methylation.

Experimental Protocol: A Generalized Chemical Synthesis Pathway

This protocol outlines a general approach to the chemical synthesis of this compound.

Materials:

-

sn-glycero-3-phosphoethanolamine

-

Protecting group for the primary amine (e.g., Fmoc-Cl)

-

Oleoyl (B10858665) chloride or oleic acid with a coupling agent (e.g., DCC/DMAP)

-

Methylating agent (e.g., methyl iodide)

-

Base (e.g., triethylamine)

-

Deprotection agent (e.g., piperidine (B6355638) for Fmoc)

-

Organic solvents (e.g., dichloromethane, chloroform, methanol)

-

Silica gel for column chromatography

Procedure:

-

N-Protection of the Ethanolamine Headgroup:

-

Dissolve sn-glycero-3-phosphoethanolamine in a suitable solvent (e.g., a mixture of water and dioxane).

-

Add a base (e.g., sodium bicarbonate) to adjust the pH.

-

Slowly add the protecting group reagent (e.g., Fmoc-Cl) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Extract the N-protected product with an organic solvent.

-

-

Acylation of the Glycerol Backbone:

-

Dissolve the N-protected phosphoethanolamine in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

-

Add oleoyl chloride and a base (e.g., triethylamine) and stir at room temperature. Alternatively, use oleic acid with a coupling agent like DCC and a catalyst like DMAP.

-

Monitor the reaction by TLC until completion.

-

Purify the diacylated product by column chromatography.

-

-

N-Deprotection:

-

Dissolve the N-protected, diacylated product in a suitable solvent.

-

Add the appropriate deprotection reagent (e.g., piperidine for Fmoc) and stir at room temperature.

-

Monitor the reaction by TLC.

-

Once complete, remove the deprotection agent and byproducts by washing and extraction.

-

-

N,N-Dimethylation:

-

Dissolve the deprotected 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine in a suitable solvent.

-

Add a base (e.g., potassium carbonate) and the methylating agent (e.g., methyl iodide).

-

Stir the reaction at room temperature or with gentle heating until the desired degree of methylation is achieved (monitored by LC-MS).

-

Purify the final this compound product by column chromatography.

-

Purification

The final product, this compound, can be purified using silica gel column chromatography. A gradient elution system, for example, starting with a non-polar solvent like chloroform and gradually increasing the polarity with methanol, can effectively separate the desired product from any remaining starting materials or byproducts.

Signaling Pathways and Cellular Roles

While this compound is primarily recognized as an intermediate in PC biosynthesis, the broader class of phosphatidylethanolamines (PEs) plays significant roles in various cellular processes.

-

Membrane Structure and Fluidity: PEs are crucial components of cellular membranes, contributing to their structural integrity and fluidity.[4]

-

Cell Signaling: PEs can act as precursors for signaling molecules. For instance, phosphatidylethanolamine-binding proteins (PEBPs) are involved in regulating key signaling pathways.[5]

-

Autophagy: PE is essential for the process of autophagy, a cellular degradation and recycling mechanism.

The specific signaling roles of N,N-dimethylated PE are an active area of research. Its transient nature as an intermediate in PC synthesis suggests it may have regulatory functions within this pathway.

Visualizations

Enzymatic Synthesis Pathway

Caption: Enzymatic synthesis of 18:1 PC from 18:1 PE via methylated intermediates.

Chemical Synthesis Workflow

Caption: A generalized workflow for the chemical synthesis of this compound.

References

- 1. Phosphatidylethanolamine Is a Key Regulator of Membrane Fluidity in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A large-scale purification of phosphatidylethanolamine, lysophosphatidylethanolamine, and phosphatidylethanolamine, and phosphatidylcholine by high performance liquid chromatography: a partial resolution of molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases [aginganddisease.org]

- 4. Separation and purification of phosphatidylcholine and phosphatidylethanolamine from soybean degummed oil residues by using solvent extraction and column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification of phosphatidylethanolamine N-methyltransferase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 18:1 Dimethyl PE in Lipid Bilayer Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl (18:1 Dimethyl PE), a synthetic phospholipid, serves as a crucial intermediate in the cellular synthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (B1630911) (PE). Its unique headgroup, featuring two methyl groups, imparts distinct physicochemical properties that make it a valuable tool in the study of lipid bilayers. This guide provides a comprehensive overview of this compound, its properties, and its applications in membrane research, offering detailed experimental protocols and insights for scientists and professionals in drug development.

Physicochemical Properties of this compound

The N,N-dimethylated headgroup of this compound significantly influences its behavior in a lipid bilayer compared to its precursor, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), and its fully methylated product, 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC). The methylation of the ethanolamine (B43304) headgroup reduces its ability to form strong hydrogen bonds, leading to altered packing and phase behavior.

Quantitative Data Summary

While extensive experimental data for pure this compound bilayers is limited, the following table summarizes key quantitative parameters, including data from closely related lipids for comparative purposes.

| Property | This compound (DOMe2PE) | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) | Data Source |

| Phase Transition Temperature (Tm) | Not definitively reported in literature; expected to be between DOPE and DOPC | -16 °C | -17 °C | Avanti Polar Lipids |

| Area per Lipid (Ų) | Not definitively reported in literature; MD simulations suggest a value between DOPE and DOPC | ~60 Ų (in mixed bilayers) | 67.4 Ų | Molecular Dynamics Simulations & Scattering Data[1] |

| Bilayer Thickness (d-spacing, Å) | Not definitively reported in literature; expected to be between DOPE and DOPC | 51.2 - 56.4 Å (Lα phase) | ~37 Å (hydrophobic thickness) | X-ray Diffraction[2] & MD Simulations |

Note: The values for area per lipid and bilayer thickness for this compound are estimations based on the properties of related lipids and molecular dynamics simulations of similar systems. Further experimental validation is required for precise determination.

Signaling Pathway: Phosphatidylethanolamine Methylation

In many organisms, phosphatidylcholine (PC) can be synthesized through the stepwise methylation of phosphatidylethanolamine (PE). This pathway is particularly active in the liver. The enzyme phosphatidylethanolamine N-methyltransferase (PEMT) catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to PE, forming phosphatidyl-N-monomethylethanolamine (PMME), then phosphatidyl-N,N-dimethylethanolamine (PDME, or this compound in the case of dioleoyl chains), and finally PC. Each step in this pathway can have distinct signaling implications.

Caption: Stepwise methylation of PE to PC by PEMT.

Experimental Protocols

I. Liposome (B1194612) Preparation via Thin-Film Hydration and Extrusion

This protocol describes the formation of large unilamellar vesicles (LUVs) composed of this compound, suitable for various biophysical studies.

Workflow:

Caption: Workflow for LUV preparation.

Methodology:

-

Lipid Film Formation:

-

Dissolve a known quantity of this compound powder in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to the flask containing the lipid film. The buffer should be pre-heated to a temperature above the phase transition temperature of the lipid.

-

Gently swirl the flask to hydrate (B1144303) the lipid film, resulting in the formation of multilamellar vesicles (MLVs). This process may take 30-60 minutes.

-

-

Extrusion:

-

Transfer the MLV suspension to a lipid extruder pre-fitted with a polycarbonate membrane of a defined pore size (e.g., 100 nm).

-

Maintain the extruder at a temperature above the lipid's phase transition temperature.

-

Force the lipid suspension through the membrane multiple times (typically 11-21 passes) to produce a homogenous population of LUVs.

-

-

Characterization:

-

The size distribution of the resulting LUVs can be determined by Dynamic Light Scattering (DLS).

-

II. Characterization of Bilayer Phase Behavior by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to determine the phase transition temperature (Tm) and the enthalpy of the transition (ΔH) of lipid bilayers.

Methodology:

-

Sample Preparation:

-

Prepare a concentrated suspension of multilamellar vesicles (MLVs) of this compound in the desired buffer as described in the liposome preparation protocol (steps 1 and 2). A lipid concentration of 1-5 mg/mL is typically used.

-

Degas the sample and the reference buffer under vacuum before loading into the DSC cells to prevent bubble formation during the scan.

-

-

DSC Measurement:

-

Load the lipid suspension into the sample cell and an equal volume of the corresponding buffer into the reference cell of the calorimeter.

-

Equilibrate the system at a temperature well below the expected Tm.

-

Perform a heating scan at a controlled rate (e.g., 1 °C/min) through the phase transition to a temperature well above the Tm.

-

Perform a subsequent cooling scan at the same rate to check for reversibility.

-

Typically, multiple heating and cooling cycles are performed to ensure the reproducibility of the thermogram.

-

-

Data Analysis:

-

The resulting thermogram will show an endothermic peak during the heating scan, corresponding to the gel-to-liquid crystalline phase transition.

-

The temperature at the peak maximum is taken as the Tm.

-

The area under the peak is integrated to calculate the enthalpy of the transition (ΔH).

-

III. Visualization of Lipid Domains by Fluorescence Microscopy

Fluorescence microscopy can be used to visualize the lateral organization of lipids within a bilayer, particularly in mixed-lipid systems where phase separation may occur.

Methodology:

-

GUV Formation:

-

Prepare giant unilamellar vesicles (GUVs) using the electroformation method. Briefly, a thin film of the lipid mixture (including this compound and other lipids of interest) is deposited on platinum or indium tin oxide (ITO) coated glass slides.

-

A small amount (e.g., 0.5 mol%) of a fluorescent lipid probe that preferentially partitions into one of the lipid phases (e.g., a probe that favors the liquid-disordered phase) is included in the lipid mixture.

-

The lipid film is hydrated with a non-ionic solution (e.g., sucrose) and an alternating current is applied, leading to the formation of GUVs.

-

-

Microscopy:

-

Transfer the GUV suspension to a microscopy chamber.

-

Observe the vesicles using a confocal or epifluorescence microscope equipped with the appropriate filter sets for the chosen fluorescent probe.

-

Acquire images at different temperatures to observe any temperature-dependent changes in domain formation or morphology.

-

-

Image Analysis:

-

Analyze the fluorescence images to identify and characterize the lipid domains. The relative fluorescence intensity can be used to map the distribution of the different lipid phases.

-

IV. Investigating Headgroup Dynamics by Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state ³¹P and ²H NMR spectroscopy are powerful techniques to probe the dynamics and orientation of the phospholipid headgroup.

Methodology:

-

Sample Preparation:

-

For ³¹P NMR, prepare highly concentrated samples of MLVs of this compound in the desired buffer.

-

For ²H NMR, synthesize or obtain this compound that is selectively deuterated at specific positions on the headgroup. Prepare MLVs from this deuterated lipid.

-

-

NMR Spectroscopy:

-

Acquire solid-state NMR spectra at various temperatures, both below and above the phase transition temperature.

-

For ³¹P NMR, the lineshape of the spectrum provides information about the motional averaging of the phosphate (B84403) group. A broader, more anisotropic lineshape is indicative of restricted motion in the gel phase, while a narrower, axially symmetric lineshape is characteristic of the more fluid liquid-crystalline phase.

-

For ²H NMR, the quadrupolar splitting of the deuterium (B1214612) signal is directly related to the order parameter of the C-²H bond vector, providing detailed information about the orientation and dynamics of the headgroup segments.

-

-

Data Analysis:

-

Analyze the NMR lineshapes and relaxation times to extract quantitative information about the motional rates and amplitudes of the headgroup, providing insights into the local lipid environment.

-

Applications in Drug Development

The unique properties of this compound make it a valuable component in the design and study of lipid-based drug delivery systems.

-

Modulation of Bilayer Properties: By incorporating this compound into liposomal formulations, the fluidity, stability, and fusogenic properties of the bilayer can be fine-tuned. The intermediate nature of its headgroup between PE and PC allows for precise control over these parameters.

-

Enhanced Drug Encapsulation and Release: The altered packing characteristics of bilayers containing this compound can influence the encapsulation efficiency of both hydrophilic and hydrophobic drugs. Furthermore, its potential to influence membrane curvature may be exploited for triggered release mechanisms.

-

Membrane Protein Reconstitution: The headgroup size and charge of this compound can affect the insertion, orientation, and function of reconstituted membrane proteins. This is particularly relevant for studying the interaction of drugs with membrane-bound targets.

Conclusion

This compound is a versatile phospholipid with distinct properties that bridge the gap between phosphatidylethanolamines and phosphatidylcholines. Its utility in fundamental lipid bilayer research provides a foundation for its application in more complex systems, including the rational design of advanced drug delivery vehicles. The experimental protocols and data presented in this guide offer a starting point for researchers to explore the potential of this compound in their own investigations. Further experimental characterization of pure this compound bilayers will undoubtedly expand its application and deepen our understanding of lipid membrane biophysics.

References

role of N,N-dimethylation in phosphatidylethanolamine

An In-depth Technical Guide to the Role of N,N-dimethylation in Phosphatidylethanolamine (B1630911)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the N,N-dimethylation of phosphatidylethanolamine (PE), a critical process in lipid metabolism mediated by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT). This pathway is integral to the synthesis of phosphatidylcholine (PC), the maintenance of membrane homeostasis, and is increasingly implicated in various pathological conditions, offering potential avenues for therapeutic intervention.

Introduction: The PEMT Pathway

In mammals, phosphatidylcholine (PC), the most abundant phospholipid in cellular membranes, is synthesized through two primary pathways. The main route is the CDP-choline (Kennedy) pathway, which accounts for approximately 70% of hepatic PC. An alternative and crucial route, responsible for the remaining 30%, is the progressive methylation of phosphatidylethanolamine (PE).[1][2] This process, catalyzed by phosphatidylethanolamine N-methyltransferase (PEMT), involves three sequential methylation steps, converting PE into PC.[1][2]

The PEMT pathway is the sole endogenous pathway for de novo choline (B1196258) biosynthesis.[3] It is predominantly active in the liver, where the enzyme is located on the endoplasmic reticulum (ER) and mitochondria-associated membranes (MAMs).[1][3] The PC molecules produced via PEMT are enriched in polyunsaturated fatty acids, such as arachidonic acid, distinguishing them from the typically saturated or monounsaturated species generated by the CDP-choline pathway.[1][2] This pathway is not only vital for membrane structure but also plays significant roles in VLDL (very low-density lipoprotein) secretion, bile secretion, and the regulation of plasma homocysteine levels.[1][2][4]

Biochemical Pathway and Regulation

The PEMT enzyme catalyzes the transfer of methyl groups from the universal methyl donor S-adenosyl-L-methionine (SAM) to the amine headgroup of PE. This occurs in three distinct steps, yielding the intermediates phosphatidyl-monomethylethanolamine (PMME) and phosphatidyl-dimethylethanolamine (PDME), before the final product, PC, is formed. Each methylation step also produces S-adenosyl-L-homocysteine (SAH), a known inhibitor of the enzyme.[5]

The first methylation of PE to PMME is the rate-limiting step of the entire sequence.[1] Studies suggest that a single substrate-binding site on the PEMT enzyme accommodates PE, PMME, and PDME.[1][2]

Enzyme activity is regulated primarily by substrate availability (PE and SAM) and product inhibition (SAH).[1][5] Gene expression of PEMT is influenced by transcription factors like Sp1 (a negative regulator) and is positively activated by estrogen.[1][4]

Physiological and Pathological Roles

The N,N-dimethylation of PE is critical for maintaining cellular and systemic homeostasis. Its dysregulation is strongly associated with several metabolic diseases.

Membrane Integrity and Liver Health

The ratio of PC to PE is a critical determinant of cell membrane integrity.[6] A decrease in this ratio, often caused by reduced PEMT activity or choline deficiency, can impair membrane structure, leading to increased permeability and "leakiness" of hepatocytes.[4][6] This loss of membrane integrity is a key factor in the progression of non-alcoholic fatty liver disease (NAFLD) to its more severe form, non-alcoholic steatohepatitis (NASH).[6][7] Studies have consistently shown that hepatic PEMT expression decreases with the increasing severity of NAFLD.[8][9] This is because PC synthesized by PEMT is essential for the secretion of triglycerides from the liver via VLDL.[1][7] Insufficient PEMT activity leads to fat accumulation in the liver.[3][8]

Insulin (B600854) Resistance

The role of PEMT in insulin resistance is complex. While severe PEMT deficiency contributes to liver damage (NASH), which is often associated with insulin resistance, studies in Pemt-/- mice have shown protection against high-fat diet-induced obesity and insulin resistance.[4][10][11] This protection is linked to improved hepatic insulin signaling when the PC/PE ratio is lower.[10][12] This suggests that modulating PEMT activity could be a strategy for managing hepatic insulin resistance, but the systemic effects must be carefully considered.[10]

References

- 1. Phosphatidylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 2. Phosphatidylethanolamine N-methyltransferase - Wikiwand [wikiwand.com]

- 3. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiological roles of phosphatidylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphatidylethanolamine N-methyltransferase from liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The ratio of phosphatidylcholine to phosphatidylethanolamine influences membrane integrity and steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of Phosphatidylethanolamine N-Methyltransferase (PEMT) and Its Waist-Hip-Ratio-Associated Locus rs4646404 in Obesity-Related Metabolic Traits and Liver Disease [mdpi.com]

- 8. tgen.org [tgen.org]

- 9. Hepatic PEMT Expression Decreases with Increasing NAFLD Severity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A role for phosphatidylcholine and phosphatidylethanolamine in hepatic insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Guide: 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl (18:1 Dimethyl PE) as an Emerging Biomarker in Lipidomics

Audience: Researchers, scientists, and drug development professionals.

Introduction

Altered lipid metabolism is a recognized hallmark of numerous diseases, including metabolic disorders, cancer, and cardiovascular disease. The field of lipidomics aims to identify and quantify the vast array of lipid species to uncover novel biomarkers for diagnostics, prognostics, and therapeutic monitoring. Within the glycerophospholipid class, the intermediates of the phosphatidylethanolamine (B1630911) (PE) to phosphatidylcholine (PC) conversion pathway are gaining attention as potential indicators of metabolic dysregulation.

One such intermediate is N,N-dimethyl-phosphatidylethanolamine (Dimethyl PE or DMPE), a product of the second methylation step of PE. This guide focuses specifically on the 1,2-dioleoyl (18:1) acyl chain variant, 18:1 Dimethyl PE , a molecule at the intersection of phospholipid methylation and fatty acid metabolism. We will explore its biosynthesis, the detailed methodologies for its quantification, and the current, albeit emerging, evidence for its role as a biomarker.

Biosynthesis and Signaling Pathway of Dimethyl PE

In mammals, the synthesis of PC, the most abundant phospholipid in cell membranes, occurs via two primary routes: the CDP-choline (Kennedy) pathway and the PE methylation pathway. The latter is particularly active in the liver and is the sole endogenous pathway for de novo choline (B1196258) biosynthesis[1][2]. This pathway is catalyzed by the enzyme Phosphatidylethanolamine N-methyltransferase (PEMT) , located in the endoplasmic reticulum and mitochondria-associated membranes[1][3].

The PEMT pathway involves three sequential methylation steps, using S-adenosyl-L-methionine (SAM) as the methyl donor[3]:

-

Step 1: Phosphatidylethanolamine (PE) is methylated to N-monomethyl-PE (MMPE). This initial step is considered rate-limiting[3].

-

Step 2: MMPE is further methylated to yield N,N-dimethyl-PE (DMPE).

-

Step 3: A final methylation of DMPE produces Phosphatidylcholine (PC).

Each methylation step also converts a molecule of SAM to S-adenosyl-L-homocysteine (SAH), linking this pathway to one-carbon metabolism and homocysteine levels, which has implications for cardiovascular health[1]. The dysregulation of PEMT activity can lead to an imbalance in the PC/PE ratio and has been associated with conditions like non-alcoholic fatty liver disease (NAFLD)[4]. The intermediate products, MMPE and DMPE, are typically present at very low concentrations, but their levels may fluctuate significantly when PEMT activity or substrate availability is altered, making them attractive candidates for biomarkers.

Experimental Protocols: Quantification of Dimethyl PE Species

The low abundance of DMPE necessitates highly sensitive and specific analytical methods. A robust technique for the simultaneous quantification of PE, MMPE, and DMPE species is a "mass-tag" strategy coupled with multidimensional mass spectrometry-based shotgun lipidomics[5][6].

Lipid Extraction

-

Sample Preparation: Homogenize tissue samples or use plasma/serum directly. Transfer a precise volume (equivalent to 1-2 mg of protein for tissue) to a glass test tube[5].

-

Internal Standard: Add a known amount of a suitable internal standard, such as di14:1 PC, to each sample for absolute quantification[5].

-

Modified Bligh & Dyer Extraction:

-

Add chloroform (B151607) and methanol (B129727) to the sample in a ratio that creates a single-phase system (e.g., 1:2:0.8 chloroform:methanol:water/sample).

-

Vortex thoroughly and incubate at room temperature.

-

Add chloroform and water to induce phase separation (final ratio of ~2:2:1.8).

-

Vortex and centrifuge to pellet the protein interface.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the extracted lipids under a stream of nitrogen.

-

Chemical Derivatization ("Mass-Tag" Strategy)

This step chemically modifies all aminophospholipids (PE, MMPE, DMPE) into PC analogs, each with a unique mass shift, by methylating the primary and secondary amines with a deuterated reagent.

-

Reagent Preparation: Prepare a solution of deuterated methyl iodide (CD₃I) in a suitable solvent.

-

Methylation Reaction:

-

Reconstitute the dried lipid extract in a solvent mixture (e.g., chloroform/methanol).

-

Add the CD₃I reagent.

-

Incubate the reaction at 40°C for 1.5 hours in a small, sealed glass vial to ensure optimal reaction efficiency[5]. The reaction converts:

-

DMPE to d₃-PC (one methylation, +3 Da shift).

-

MMPE to d₆-PC (two methylations, +6 Da shift).

-

PE to d₉-PC (three methylations, +9 Da shift).

-

-

After incubation, dry the derivatized sample under nitrogen.

-

Mass Spectrometry Analysis

The derivatized samples are analyzed using a hybrid quadrupole time-of-flight or triple quadrupole mass spectrometer capable of performing multiple precursor ion scans.

-

Sample Infusion: Reconstitute the final dried sample in a solvent suitable for direct infusion (e.g., methanol/chloroform with lithium acetate (B1210297) for adduct formation) for shotgun lipidomics.

-

Multiple Precursor Ion Scanning (MPIS): Since all target lipids are now PC analogs, they will all fragment to produce a phosphorylcholine (B1220837) headgroup ion (m/z 184.1) or a deuterated variant. By scanning for the precursors of these specific fragment ions, one can selectively quantify each class[5][6]:

-

PC: Precursor ion scan of m/z 184.1.

-

DMPE (as d₃-PC): Precursor ion scan of m/z 187.1.

-

MMPE (as d₆-PC): Precursor ion scan of m/z 190.1.

-

PE (as d₉-PC): Precursor ion scan of m/z 193.1.

-

-

Quantification: The concentration of each lipid species (e.g., this compound) is calculated by comparing the intensity of its corresponding peak in the precursor ion scan to the intensity of the internal standard (di14:1 PC) after correcting for isotopic distribution[5]. This method provides a limit of detection as low as 0.5 fmol/μl[5].

Quantitative Data on Dimethyl PE as a Biomarker

The investigation of DMPE, let alone the specific 18:1 variant, as a clinical biomarker is still in its early stages. The available literature provides intriguing but preliminary findings. The following table summarizes key quantitative or semi-quantitative results related to DMPE and its metabolic neighbors.

| Disease/Condition | Sample Type | Lipid Species | Observation | Potential Implication | Reference |

| Type 1 Diabetes | Mouse Liver | Total DMPE & MMPE | No significant change in total levels compared to controls. | The overall flux through the PEMT pathway may not be altered, but fatty acid remodeling is occurring. | [5] |

| Type 1 Diabetes | Mouse Liver | 18:1 Acyl Chain | Significant increase in 18:1 acyl chain composition across multiple phospholipid classes. | Suggests altered fatty acid metabolism (e.g., SCD1 activity) in diabetes, which impacts the 18:1 DMPE pool. | [5] |

| High Cardiovascular Risk | Human Plasma | DMPE(42:8/22:6) | Identified as a statistically significant discriminant factor between high-risk patients and controls. | Specific, highly polyunsaturated DMPE species may serve as biomarkers for cardiovascular risk stratification. | [7] |

| Hepatocellular Carcinoma (HCC) | Human Serum | Total PE | Significantly upregulated in HCC patients compared to those with liver cirrhosis. | Increased substrate availability for the PEMT pathway could alter DMPE levels, warranting direct measurement. | [8] |

| Breast Cancer Metastasis | Cell Lines | PE(18:1/18:1) | Markedly lower levels in highly metastatic cells compared to slightly metastatic cells. | While not dimethylated, this highlights the potential relevance of oleoyl-containing PEs in cancer progression. | [9] |

Conclusion and Future Directions

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl (this compound) represents a promising, yet underexplored, class of biomarkers. Its position as an intermediate in the crucial PEMT pathway places it at the nexus of phospholipid synthesis and one-carbon metabolism, both of which are frequently dysregulated in disease.

Current Status:

-

Methodology: Robust and highly sensitive analytical methods have been developed that allow for the precise, acyl-chain-resolved quantification of DMPE species from complex biological samples[5][6].

-

Evidence: The direct evidence linking this compound to specific diseases is currently sparse. However, related findings—such as alterations in other DMPE species in cardiovascular risk and changes in the precursor PE pool in cancer and liver disease—strongly suggest that DMPE is a biologically relevant molecule that warrants further investigation[7][8].

Future Directions:

-

Targeted Studies: The primary need is for lipidomics studies that specifically quantify this compound and other DMPE species in large, well-characterized human cohorts for various diseases, particularly NAFLD, HCC, and specific cancers.

-

Pathway Analysis: Future work should correlate the levels of this compound with the expression and activity of the PEMT enzyme and the availability of its substrates (PE species and SAM).

-

Multi-omic Integration: Integrating lipidomic data with genomics, transcriptomics, and proteomics will be crucial to fully understand the regulatory networks governing DMPE levels and their functional consequences in disease pathology.

References

- 1. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. Phosphatidylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 4. PEMT phosphatidylethanolamine N-methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Improved method for quantitative analysis of methylated phosphatidylethanolamine species and its application for analysis of diabetic mouse liver samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative profiling of PE, MMPE, DMPE, and PC lipid species by multiple precursor ion scanning: a tool for monitoring PE metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Biomarker Discovery for Hepatocellular Carcinoma in Patients with Liver Cirrhosis Using Untargeted Metabolomics and Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

physical properties of 18:1 Dimethyl PE

An In-depth Technical Guide to the Physical Properties of 18:1 Dimethyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a significant phospholipid intermediate in cellular metabolism. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for their work in areas such as membrane biology, lipidomics, and drug delivery systems.

Core Physical and Chemical Properties

This compound, scientifically known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl, is a phospholipid that plays a crucial role as an intermediate in the biosynthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (B1630911) (PE).[1][2][3][4] Its physical characteristics are fundamental to its function and application in research.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 772.09 g/mol | [5][6][7] |

| 772.087 g/mol | [8] | |

| Molecular Formula | C43H82NO8P | [5][6][7] |

| CAS Number | 96687-22-8 | [5][6][7] |

| Purity | >99% (assessed by TLC) | [6][7][8] |

| Form | Powder, Liquid (in chloroform), or waxy solid | [6][9][10] |

| Storage Temperature | -20°C | [6][7][9] |

| Solubility | Soluble in chloroform. The related compound DOPE is soluble in ethanol (B145695) and DMSO. | [10][11] |

| Transition Temp (Tm) | Not specified. The parent compound, DOPE, has a transition temperature of -16°C. | [11] |

| Density | Not specified. The parent compound, DOPE, has a predicted density of 1.008 g/cm³. | [12][13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and quantification of this compound. The following are summaries of key experimental protocols cited in the literature.

Purity Assessment by Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a standard method to assess the purity of this compound, with commercial preparations often reporting a purity of greater than 99%.[6][7]

-

Stationary Phase: Silica gel G plates.

-

Mobile Phase: A solvent system capable of separating phospholipids (B1166683), such as chloroform:methanol:water in various ratios (e.g., 65:25:4 v/v/v), is typically used. The exact ratio may be optimized depending on the specific lipids being separated.

-

Sample Preparation: The lipid is dissolved in a suitable organic solvent like chloroform.

-

Development: The TLC plate is placed in a developing chamber containing the mobile phase. The solvent moves up the plate by capillary action, separating the lipid components based on their polarity.

-

Visualization: After development, the plate is dried, and the lipid spots are visualized. Common visualization techniques include staining with iodine vapor, primuline (B81338) spray followed by UV light exposure, or charring with a sulfuric acid solution and heat.

-

Analysis: The purity is assessed by the presence of a single spot at the expected retention factor (Rf) for this compound.

Purification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for the purification and separation of individual molecular species of phospholipids, including N,N-dimethyl-phosphatidylethanolamine.[14]

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of organic solvents is typically employed. For example, a gradient of methanol/water or acetonitrile/water with additives like a small percentage of an ion-pairing agent can be effective.

-

Detection: Detection can be achieved using an Evaporative Light Scattering Detector (ELSD), which is suitable for non-UV absorbing lipids, or by monitoring absorbance at low UV wavelengths (around 205 nm).[14]

-

Procedure: The crude lipid mixture is dissolved in the initial mobile phase and injected onto the column. The gradient is run to elute the different lipid species based on their hydrophobicity. Fractions containing the purified this compound are collected.

Quantitative Analysis by Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) coupled with collision-induced dissociation (CID) is a sensitive method for the quantitative analysis of methylated phosphatidylethanolamine species.[15]

-

Ionization: ESI is used to generate protonated molecular ions of the lipid species.

-

Fragmentation: In tandem MS (MS/MS), the parent ion of this compound is selected and subjected to CID. This induces fragmentation, and for N,N-dimethyl-phosphatidylethanolamine, a characteristic predominant fragment ion peak is observed from the head group.[15]

-

Quantification: The abundance of the characteristic fragment ion is used for quantification, often in comparison to an internal standard. This method allows for the sensitive and specific determination of individual methylated PE species in complex biological samples.[15]

Signaling Pathway and Experimental Workflow Visualization

Biosynthesis of Phosphatidylcholine from Phosphatidylethanolamine

This compound is a key intermediate in the enzymatic pathway that converts phosphatidylethanolamine (PE) to phosphatidylcholine (PC). This process involves three sequential methylation steps catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT).[2][3][4] This pathway is particularly important in the liver for maintaining PC homeostasis.[2][15]

Caption: Biosynthesis of Phosphatidylcholine via sequential methylation of Phosphatidylethanolamine.

Experimental Workflow for Lipid Analysis

The following diagram illustrates a general workflow for the extraction, separation, and analysis of phospholipids like this compound from a biological sample.

Caption: General experimental workflow for the analysis of this compound from biological samples.

References

- 1. Rat brain phosphatidyl-N,N-dimethylethanolamine is rich in polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sequential Synthesis and Methylation of Phosphatidylethanolamine Promote Lipid Droplet Biosynthesis and Stability in Tissue Culture and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification of phosphatidylethanolamine N-methyltransferase from rat liver [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl, powder 96687-22-8 [sigmaaldrich.com]

- 7. cacheby.com [cacheby.com]

- 8. biocompare.com [biocompare.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine or DOPE Manufacturers [mubychem.com]

- 11. avantiresearch.com [avantiresearch.com]

- 12. echemi.com [echemi.com]

- 13. 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 14. Analysis of dimeric species derived from the reaction of phosphatidylethanolamine with dimethylsuberimidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Improved method for quantitative analysis of methylated phosphatidylethanolamine species and its application for analysis of diabetic mouse liver samples - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl (18:1 Dimethyl PE) in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl (18:1 Dimethyl PE), a key phospholipid in lipid-based drug delivery systems and cellular research. Understanding the solubility of this lipid in various organic solvents is critical for the formulation of lipid nanoparticles, liposomes, and other delivery vectors, as well as for its use in in vitro and in vivo studies. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and the relevant metabolic pathways involving this molecule.

Quantitative Solubility Data

The solubility of this compound is highest in chlorinated hydrocarbons and is also soluble in a range of polar and non-polar organic solvents. The following table summarizes the available quantitative and qualitative solubility data for this compound in common organic solvents.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Quantitative Solubility | Qualitative Solubility |

| Chloroform | CHCl₃ | 119.38 | 10 mg/mL[1] | Soluble |

| Methanol | CH₃OH | 32.04 | Data not available | Soluble in mixtures with chloroform |

| Ethanol | C₂H₅OH | 46.07 | Data not available | Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Data not available | Likely soluble |

Experimental Protocol: Determination of this compound Solubility

This section details a robust experimental protocol for determining the saturation solubility of this compound in a given organic solvent. The method is based on the principle of equilibrating an excess of the lipid in the solvent, followed by the quantification of the dissolved lipid in a saturated solution.

Materials

-

This compound (powder form)

-

Organic solvents of interest (e.g., chloroform, methanol, ethanol, DMSO), analytical grade

-

Glass vials with Teflon-lined caps

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the organic solvent)

-

Analytical balance

-

Instrumentation for quantification (e.g., HPLC-ELSD, 31P-NMR, or a colorimetric phosphorus assay)

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound powder to a pre-weighed glass vial. The exact amount should be more than the expected saturation point.

-

Add a known volume of the organic solvent to the vial.

-

Securely cap the vial and vortex vigorously for 2 minutes to ensure initial dispersion.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C).

-

Allow the solutions to equilibrate for at least 24 hours. This ensures that the solvent is fully saturated with the lipid.

-

-

Separation of Undissolved Lipid:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved lipid.

-

-

Sample Collection and Dilution:

-

Carefully collect an aliquot of the clear supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration suitable for the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method to determine the concentration of this compound. Suitable methods include:

-

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This method separates the lipid from any potential impurities and provides a response proportional to the mass of the analyte.

-

³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy: As phosphorus is unique to phospholipids (B1166683), ³¹P-NMR can be used for absolute quantification against a known phosphorus standard.

-

Colorimetric Phosphorus Assay (e.g., Stewart Assay or Rouser Assay): These methods involve the digestion of the lipid to release inorganic phosphate, which is then quantified spectrophotometrically.[2][3]

-

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. The result is the solubility of the lipid in the chosen solvent at the specified temperature.

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Metabolic Pathway: The Phosphatidylethanolamine (B1630911) N-Methyltransferase (PEMT) Pathway

This compound is an intermediate in the hepatic synthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (PE). This pathway is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT) and involves three sequential methylation steps, with S-adenosylmethionine (SAM) serving as the methyl donor.[4][5][6]

Caption: The PEMT pathway showing the conversion of PE to PC.

References

- 1. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]

- 2. Simple and rapid quantification of phospholipids for supramolecular membrane transport assays - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02480C [pubs.rsc.org]

- 3. Quantitative estimation of PL | Cyberlipid [cyberlipid.gerli.com]

- 4. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases [aginganddisease.org]

- 6. Physiological roles of phosphatidylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 18:1 Dimethyl PE as a Key Intermediate in Phosphatidylcholine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 1,2-dioleoyl-sn-glycero-3-phospho-N,N-dimethylethanolamine (18:1 Dimethyl PE), a critical intermediate in the de novo synthesis of phosphatidylcholine (PC) via the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway. This pathway is particularly active in the liver and plays a significant role in maintaining lipid homeostasis, influencing a range of physiological and pathological processes.

Introduction

Phosphatidylcholine (PC) is the most abundant phospholipid in eukaryotic cell membranes, essential for structural integrity and cellular signaling. While the primary route for PC synthesis in most tissues is the CDP-choline (Kennedy) pathway, the liver utilizes an alternative route: the sequential methylation of phosphatidylethanolamine (PE). This pathway, catalyzed by phosphatidylethanolamine N-methyltransferase (PEMT), is responsible for approximately 30% of hepatic PC biosynthesis. The intermediates in this three-step methylation process are phosphatidyl-N-monomethylethanolamine (PMME) and phosphatidyl-N,N-dimethylethanolamine (PDME), of which this compound is a prominent molecular species. Understanding the kinetics and regulation of these intermediates is crucial for developing therapeutic strategies for diseases linked to aberrant lipid metabolism, including non-alcoholic fatty liver disease (NAFLD) and cardiovascular conditions.

The PEMT Pathway: A Three-Step Methylation Cascade

The PEMT pathway involves the transfer of three methyl groups from S-adenosyl-L-methionine (SAM) to the primary amine of PE. This process occurs on the endoplasmic reticulum and mitochondria-associated membranes.[1] The key enzyme, PEMT, facilitates all three methylation steps, with the initial conversion of PE to PMME being the rate-limiting step.[1]

The three sequential reactions are:

-

Phosphatidylethanolamine (PE) + SAM → Phosphatidyl-N-monomethylethanolamine (PMME) + S-adenosyl-L-homocysteine (SAH)

-

Phosphatidyl-N-monomethylethanolamine (PMME) + SAM → Phosphatidyl-N,N-dimethylethanolamine (PDME) + S-adenosyl-L-homocysteine (SAH)

-

Phosphatidyl-N,N-dimethylethanolamine (PDME) + SAM → Phosphatidylcholine (PC) + S-adenosyl-L-homocysteine (SAH)

This compound is a specific molecular species of PDME, containing two oleic acid (18:1) acyl chains. The PC molecules produced via the PEMT pathway are enriched in polyunsaturated fatty acids, such as arachidonic acid and docosahexaenoic acid, distinguishing them from the more saturated species typically generated by the CDP-choline pathway.[2]

Quantitative Data

Quantitative analysis of the methylated intermediates of PC biosynthesis is challenging due to their low cellular abundance. They are typically present at trace levels, and their concentrations are tightly regulated.

| Parameter | Substrate | Value | Organism/System | Reference |

| Apparent Km | Phosphatidyldimethylethanolamine (PDME) | 180 µM | Saccharomyces cerevisiae (yeast) | [3] |

| Cellular Concentration | This compound | Trace levels | Mammalian Liver | [1] |

Experimental Protocols

The study of this compound and the PEMT pathway involves specialized biochemical and analytical techniques.

In Vitro Phosphatidylethanolamine N-Methyltransferase (PEMT) Assay

This assay measures the enzymatic activity of PEMT by quantifying the incorporation of radiolabeled methyl groups from S-adenosyl-L-methionine into a phospholipid substrate.

Materials:

-

Cell or tissue homogenate (as the enzyme source)

-

S-[Methyl-³H]adenosyl-L-methionine (radiolabeled SAM)

-

Phosphatidylethanolamine (PE), Phosphatidyl-N-monomethylethanolamine (PMME), or Phosphatidyl-N,N-dimethylethanolamine (PDME) as substrate

-

Assay buffer (e.g., Tris-HCl, pH 9.0)

-

Stopping solution (e.g., chloroform/methanol, 2:1 v/v)

-

Scintillation cocktail and counter

Protocol:

-

Enzyme Preparation: Prepare a whole-cell extract or microsomal fraction from the tissue of interest (e.g., liver). Determine the protein concentration of the extract.

-

Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, a defined amount of the enzyme preparation, and the phospholipid substrate (if using an exogenous substrate).

-

Initiation: Start the reaction by adding S-[Methyl-³H]adenosyl-L-methionine to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 20 minutes). The reaction time should be within the linear range of product formation.

-

Termination: Stop the reaction by adding the stopping solution. This will also initiate the extraction of the lipids into the organic phase.

-

Phase Separation: Vortex the mixture and centrifuge to separate the aqueous and organic phases. The radiolabeled phospholipid product will be in the organic phase, while the unreacted radiolabeled SAM will remain in the aqueous phase.

-

Quantification: Transfer an aliquot of the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculation: Calculate the PEMT activity as picomoles of methyl groups incorporated per milligram of protein per minute.

Lipidomics Analysis of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation, identification, and quantification of specific lipid species, including this compound.

Materials:

-

Biological samples (e.g., cells, tissue)

-

Lipid extraction solvents (e.g., chloroform, methanol, methyl-tert-butyl ether)

-

Internal standards (e.g., deuterated lipid standards)

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole or high-resolution mass spectrometer)

Protocol:

-

Sample Preparation and Lipid Extraction:

-

Homogenize the biological sample in a suitable buffer.

-

Add a mixture of internal standards to the homogenate.

-

Perform lipid extraction using a method such as the Folch or Bligh-Dyer extraction, or a methyl-tert-butyl ether (MTBE)-based method. This separates the lipids into an organic phase.

-

Evaporate the organic solvent under a stream of nitrogen.

-

-

Derivatization (Optional but Recommended for Intermediates):

-

To enhance detection and quantification of PMME and PDME, the extracted lipids can be reacted with deuterated methyl iodide (CD₃I). This converts PMME and PDME into deuterated PC species, which can be easily distinguished from endogenous PC by their mass.

-

-

LC Separation:

-

Reconstitute the dried lipid extract in a suitable solvent.

-

Inject the sample onto a reverse-phase or hydrophilic interaction liquid chromatography (HILIC) column.

-

Elute the lipids using a gradient of mobile phases to separate the different lipid classes and molecular species.

-

-

MS/MS Detection and Quantification:

-

The eluent from the LC is introduced into the mass spectrometer.

-

For triple quadrupole instruments, operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a characteristic fragment) for high-sensitivity and specific detection.

-

For high-resolution mass spectrometers, perform full-scan MS and data-dependent MS/MS to identify and quantify the lipid species based on their accurate mass and fragmentation patterns.

-

Quantify the amount of this compound by comparing its peak area to that of the corresponding internal standard.

-

Conclusion

This compound is a transient yet pivotal intermediate in the hepatic synthesis of phosphatidylcholine via the PEMT pathway. While its direct quantification is challenging due to its low steady-state levels, its role in the production of polyunsaturated PC species underscores its importance in maintaining membrane fluidity and function. The experimental protocols outlined in this guide provide a framework for researchers to investigate the dynamics of the PEMT pathway and the role of its intermediates in health and disease. Further research into the precise regulation and cellular concentrations of this compound and other PDME species will be critical for a complete understanding of their contribution to lipid metabolism and for the development of novel therapeutic interventions.

References

Methodological & Application

Application Notes and Protocols for the Preparation of 18:1 Dimethyl PE Liposomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are artificially-prepared vesicles composed of a lipid bilayer, and are valuable tools in research and drug delivery. Their ability to encapsulate both hydrophilic and lipophilic compounds makes them ideal carriers for a variety of therapeutic agents. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl (18:1 Dimethyl PE or DMPE) is a phospholipid that can be used in the formulation of liposomes. The N,N-dimethylated headgroup of this compound influences the physicochemical properties of the resulting liposome (B1194612), such as its surface charge and interaction with biological membranes.

This document provides a detailed protocol for the preparation of unilamellar liposomes containing this compound using the thin-film hydration and extrusion method. This technique is widely used due to its simplicity and ability to produce liposomes with a controlled size distribution.

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C43H82NO8P |

| Molecular Weight | 772.09 g/mol [2] |